molecular formula C8H5ClF3NO B1267730 n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide CAS No. 656-96-2

n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide

Cat. No. B1267730
CAS RN: 656-96-2
M. Wt: 223.58 g/mol
InChI Key: JCGSMHPPPSDAKF-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide is a chemical compound with the CAS Number: 656-96-2 . It has a molecular weight of 223.58 . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-(trifluoromethyl)phenylformamide . The InChI code for this compound is 1S/C8H5ClF3NO/c9-7-2-1-5 (13-4-14)3-6 (7)8 (10,11)12/h1-4H, (H,13,14) .

It is stored at a temperature of 4 degrees . The physical form of this compound is a powder .

Scientific Research Applications

1. Gene Expression Inhibition

Research has shown that certain derivatives of N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide can act as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests their potential application in gene expression modulation and possibly in the treatment of diseases where these pathways are implicated (Palanki et al., 2000).

2. Organocatalyst in Chemical Synthesis

Formamide derivatives have been utilized as Lewis basic organocatalysts in the reduction of N-aryl imines, demonstrating high efficiency and enantioselectivity. This highlights their role in facilitating chemical reactions that are crucial in the synthesis of various compounds (Wang et al., 2006).

3. Antimicrobial Activity

Studies have explored the antimicrobial properties of various derivatives of N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide. These compounds have shown activity against gram-positive bacteria and mycobacterial strains, indicating their potential as antibacterial agents (Strharsky et al., 2022).

4. Antitumor Activity

The compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a derivative of N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide, has shown inhibitory capacity against the proliferation of certain cancer cell lines. This suggests its potential application in cancer research and therapy (Ji et al., 2018).

5. Use in Green Chemistry

Formamides containing unsaturated groups have been synthesized using CO2 and H2, with N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide derivatives potentially playing a role in this environmentally friendly approach to chemical synthesis (Liu et al., 2017).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGSMHPPPSDAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide

CAS RN

656-96-2
Record name NSC53663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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